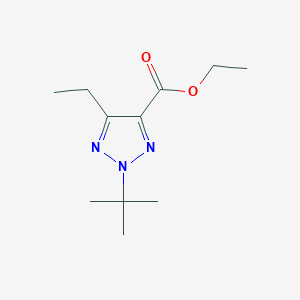
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with hydrazinyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidin-4(3H)-one.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This can be achieved by reacting 2-methylpyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the hydrazination reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxo derivatives.
Reduction Products: Reduction can produce hydrazine derivatives.
Substitution Products: Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound finds use in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one involves:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-4-methylpyrimidine: Similar structure but with different substitution patterns.
5-Hydrazinyl-2-methylpyrimidine: Another isomer with distinct chemical properties.
2-Hydrazinyl-5-ethylpyrimidin-4(3H)-one: An ethyl-substituted analogue.
Uniqueness
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound for targeted research and application development.
Propiedades
Número CAS |
33575-17-6 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-hydrazinyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O/c1-3-2-7-5(9-6)8-4(3)10/h2H,6H2,1H3,(H2,7,8,9,10) |
Clave InChI |
VGYDZMSZARMTMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(NC1=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)


![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)



![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)


